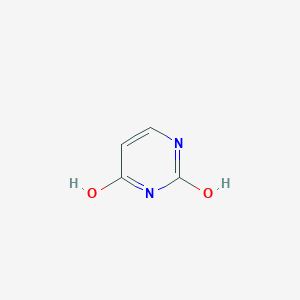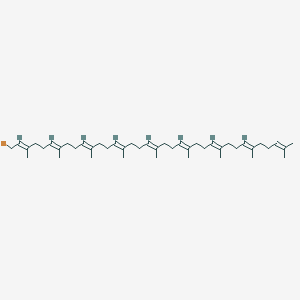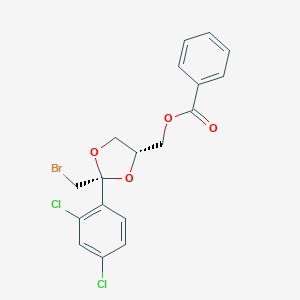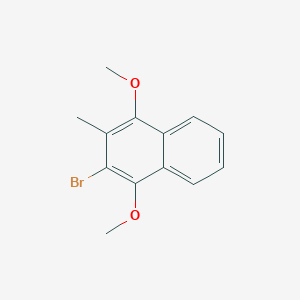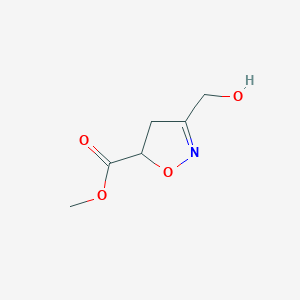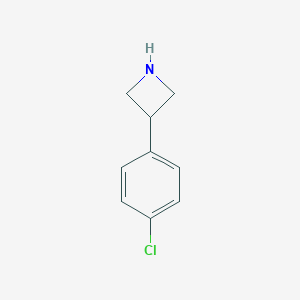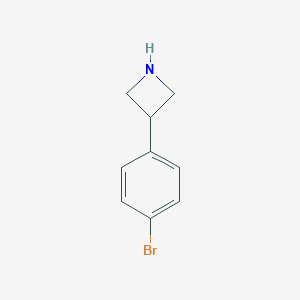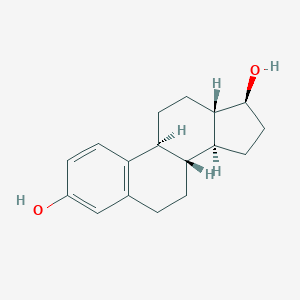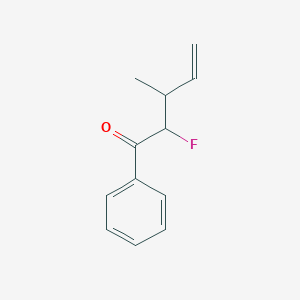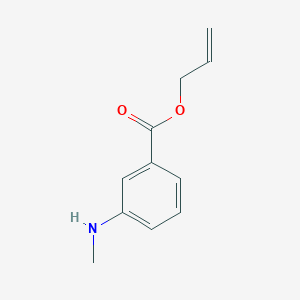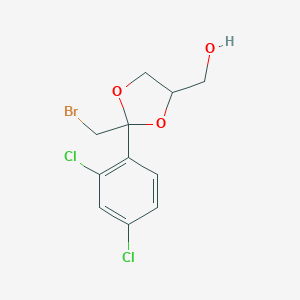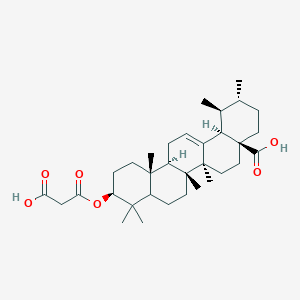
Ursaoic diprop monoester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursaoic diprop monoester (UDM) is a natural compound that is found in various plants and has been shown to possess several biological properties. UDM is a derivative of ursolic acid, which is a pentacyclic triterpenoid that has been extensively studied for its potential therapeutic applications. UDM has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of Ursaoic diprop monoester is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Ursaoic diprop monoester has several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ursaoic diprop monoester has several advantages and limitations for lab experiments. One advantage is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, Ursaoic diprop monoester has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential therapeutic agent for various neurological and inflammatory disorders. However, Ursaoic diprop monoester has some limitations, including its low solubility in water and its instability under certain conditions, which can affect its bioactivity and efficacy.
Direcciones Futuras
There are several future directions for Ursaoic diprop monoester research. One direction is to further investigate its potential therapeutic applications, particularly in cancer research, neuroprotection, and anti-inflammatory therapy. Additionally, future research could focus on improving the synthesis and stability of Ursaoic diprop monoester, as well as exploring its potential synergistic effects with other compounds. Furthermore, future research could investigate the mechanism of action of Ursaoic diprop monoester in greater detail, which could lead to the development of more effective therapeutic strategies.
Métodos De Síntesis
Ursaoic diprop monoester can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the conversion of ursolic acid into Ursaoic diprop monoester through esterification with propionic acid. Extraction from natural sources involves the isolation of Ursaoic diprop monoester from plants that contain ursolic acid, such as apple peels, rosemary, and thyme.
Aplicaciones Científicas De Investigación
Ursaoic diprop monoester has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Ursaoic diprop monoester has been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Ursaoic diprop monoester has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in models of Alzheimer's disease and Parkinson's disease. Furthermore, Ursaoic diprop monoester has been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various tissues and organs.
Propiedades
Número CAS |
143070-05-7 |
|---|---|
Nombre del producto |
Ursaoic diprop monoester |
Fórmula molecular |
C33H50O6 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1 |
Clave InChI |
BXCDNFMSWNBZGR-USTJOKCASA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
Sinónimos |
ursa-12-ene-28-oic acid 3-propanedioic acid monoester ursaoic diprop monoeste |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



